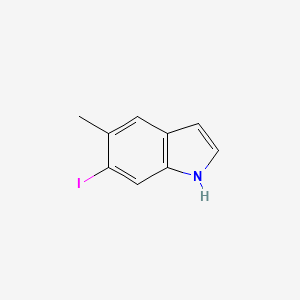

6-iodo-5-methyl-1H-indole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-iodo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZYBIUNRWFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1I)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443812 | |

| Record name | 6-iodo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026581-42-9 | |

| Record name | 6-iodo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Iodo 5 Methyl 1h Indole and Analogous Structures

Regioselective Iodination Approaches to Indole (B1671886) Systems

Achieving regioselectivity in the direct functionalization of the indole nucleus can be challenging. The indole system has multiple reactive sites. The C3 position of the pyrrole (B145914) ring is the most nucleophilic and typically the primary site for electrophilic attack. The benzene (B151609) ring (carbocyclic ring) also undergoes electrophilic substitution, with the regiochemical outcome directed by existing substituents.

Direct C-H iodination of 5-methyl-1H-indole to selectively produce the 6-iodo isomer is a synthetically challenging endeavor. The reaction is governed by the combined electronic effects of the pyrrole nitrogen and the C5-methyl group. The C5-methyl group, being an activating ortho-, para-director, enhances the reactivity of the C4 and C6 positions. However, the inherent high nucleophilicity of the C3 position typically dominates, leading to preferential C3-iodination.

Electrophilic iodination of 5-methylindole (B121678) with common iodinating agents often results in a mixture of products, including 3-iodo-, 4-iodo-, 6-iodo-, and di-iodinated species. The separation of these isomers can be difficult, leading to low yields of the desired 6-iodo product. Therefore, direct iodination is generally not the preferred method for the unambiguous synthesis of 6-iodo-5-methyl-1H-indole.

A more controlled and reliable method for synthesizing this compound involves a multi-step sequence starting from a precursor with a functional group at the C6 position. This approach circumvents the regioselectivity issues of direct iodination. A common strategy involves the Sandmeyer reaction.

The synthetic sequence is as follows:

Nitration: 5-Methyl-1H-indole is subjected to nitration. This reaction typically yields a mixture of 4-nitro- and 6-nitro-5-methyl-1H-indole, which must be separated.

Reduction: The isolated 6-nitro-5-methyl-1H-indole is then reduced to the corresponding amine, 6-amino-5-methyl-1H-indole, using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

Diazotization and Iodination: The resulting 6-amino-5-methyl-1H-indole is converted to a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium. Subsequent treatment of the diazonium salt with an iodide source, such as potassium iodide (KI), yields the target compound, this compound. This final step is a classic Sandmeyer-type reaction, which is a robust method for introducing iodine onto an aromatic ring. organic-chemistry.orgnih.gov

Another precursor-based method is the Finkelstein reaction, which involves the copper-catalyzed halogen exchange of a bromo-precursor, such as 6-bromo-5-methyl-1H-indole, with an iodide salt.

A variety of reagents are available for the iodination of aromatic systems, including indoles. These range from molecular iodine combined with an oxidizing agent to more reactive electrophilic iodine sources. As noted previously, their application in the direct synthesis of this compound is hampered by poor regioselectivity. However, understanding these reagents is crucial for indole chemistry.

Common iodinating systems include:

I₂ with an Oxidizing Agent: A mixture of molecular iodine (I₂) and an oxidant (e.g., H₂O₂, HNO₃, iodic acid) can generate a more electrophilic iodine species in situ for the iodination of indoles.

N-Iodosuccinimide (NIS): NIS is a mild and commonly used electrophilic iodinating agent that often provides good yields for the iodination of activated aromatic rings.

Hypervalent Iodine Reagents: Compounds such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) can be used in combination with I₂ or an iodide salt to effect iodination. These reagents are powerful oxidants that facilitate the generation of the electrophilic iodine species.

The table below summarizes common iodinating systems and their general application to indoles.

| Reagent System | Typical Conditions | General Outcome on Unsubstituted Indole |

| I₂ / H₂O₂ | Acetic Acid, rt | Predominantly 3-iodoindole |

| N-Iodosuccinimide (NIS) | CH₂Cl₂ or CH₃CN, rt | Predominantly 3-iodoindole |

| I₂ / HIO₃ | Acetic Acid, H₂O | Iodination at various positions |

| ICl | CH₂Cl₂, Pyridine | 3-iodoindole, risk of dichlorination |

| PIFA / I₂ | Dichloromethane | Can lead to various iodinated products |

Multicomponent and One-Pot Synthesis Strategies for Indole Derivatives

Building the substituted indole ring from acyclic precursors offers a powerful alternative to the functionalization of a pre-formed indole core. These methods often provide excellent control over the final substitution pattern.

The Fischer indole synthesis is one of the oldest, most reliable, and versatile methods for preparing substituted indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com

To synthesize this compound, the key starting material is (4-iodo-3-methylphenyl)hydrazine . This precursor can be readily prepared in two steps from commercially available 4-iodo-3-methylaniline:

Diazotization of 4-iodo-3-methylaniline with sodium nitrite and hydrochloric acid at low temperature (0–5 °C).

Reduction of the resulting diazonium salt, typically with tin(II) chloride (SnCl₂) or sodium sulfite, to afford the target hydrazine.

Once the (4-iodo-3-methylphenyl)hydrazine is obtained, it can be condensed with a suitable carbonyl partner in a one-pot procedure to form the indole. byjus.com The choice of the carbonyl component determines the substitution at the C2 and C3 positions. For instance, reaction with pyruvic acid followed by decarboxylation yields the indole with no substituents at C2 or C3. The reaction is typically promoted by various Brønsted or Lewis acid catalysts. wikipedia.org

The table below illustrates typical conditions for the Fischer indole synthesis cyclization step.

| Carbonyl Partner | Acid Catalyst | Solvent | Temperature (°C) | Notes |

| Pyruvic Acid | Sulfuric Acid (H₂SO₄) | Ethanol (B145695) | Reflux | Forms indole-2-carboxylic acid, which can be decarboxylated. |

| Acetone | Zinc Chloride (ZnCl₂) | Acetic Acid | 80-110 | Yields 2,3-dimethylindole derivative. |

| Propanal | Polyphosphoric Acid (PPA) | None | 100-150 | Yields 3-methylindole derivative. |

| Ethyl methyl ketone | Boron Trifluoride (BF₃) | Acetic Acid | 80-100 | Can yield a mixture of regioisomeric indoles. |

Modern synthetic chemistry offers several powerful palladium-catalyzed methods for constructing the indole nucleus. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu

The general mechanism for the Larock synthesis proceeds through:

Oxidative addition of the o-haloaniline to a Pd(0) catalyst.

Coordination and migratory insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the vinyl-palladium intermediate.

Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. ub.edu

To apply this methodology for the synthesis of this compound, a specifically substituted aniline, such as 2-amino-1-halo-4-iodo-5-methylbenzene, would be required. The synthesis of such highly substituted starting materials can be complex and may require multiple steps, potentially making this approach less direct than the Fischer indole synthesis for this particular target. However, the Larock synthesis offers broad functional group tolerance and is highly effective for creating diverse, polysubstituted indoles when the appropriate precursors are available. wikipedia.orgnih.gov

Nenitzescu Indole Synthesis and Related Routes for Hydroxyindole Precursors

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a powerful method for constructing 5-hydroxyindole derivatives. nih.govthieme-connect.com The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. nih.govthieme-connect.com While the direct synthesis of this compound is not achieved through this method, it provides a crucial pathway to 5-hydroxyindole precursors which can be subsequently functionalized.

The mechanism of the Nenitzescu reaction proceeds through a sequence of a Michael addition, a nucleophilic attack by the enamine, and an elimination step to form the indole ring. nih.gov The reaction conditions are typically mild, and the starting materials, quinones and enamines, are readily accessible. semanticscholar.orgmdpi.com The versatility of the Nenitzescu synthesis allows for various substituents on the benzoquinone, including alkyl and alkoxy groups, which influences the substitution pattern of the final hydroxyindole product. nih.gov For the synthesis of a precursor to this compound, one could envision starting with a suitably substituted benzoquinone that would lead to a 5-hydroxy-6-methylindole. This intermediate would then require subsequent iodination at the 6-position, a step that would necessitate strategic protection and deprotection of the hydroxyl and amine functionalities.

Synthesis of Derivatized this compound Analogues

The derivatization of the this compound core is essential for developing a library of compounds for structure-activity relationship (SAR) studies. This involves the introduction of various functional groups at different positions of the indole ring and the synthesis of multi-halogenated analogues.

The introduction of carboxylates and aldehydes onto the indole core transforms it into a versatile building block for further synthetic elaborations. These functional groups can be introduced through a variety of methods, with the choice of method often depending on the desired position of the functional group.

Carboxylation: The introduction of a carboxylate group, typically at the C3 position, can be achieved through several carbonylation strategies. Palladium-catalyzed oxidative carbonylation of indoles with an alcohol or phenol as the nucleophile is a common approach. Another metal-free method involves a visible-light-induced radical carbonylation using elemental iodine as a photosensitive initiator. These methods provide direct access to indole-3-carboxylates. For carboxylation at other positions, a strategy involving halogen-metal exchange followed by quenching with carbon dioxide can be employed, provided a halogen is present at the desired position.

Formylation: The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. thieme-connect.comnih.gov This reaction typically introduces a formyl group at the C3 position of the indole ring. thieme-connect.com The reaction utilizes a Vilsmeier reagent, generated from phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF). nih.govsemanticscholar.org For the formylation of this compound, the Vilsmeier-Haack reaction would be expected to yield this compound-3-carbaldehyde.

Table 1: Examples of Functionalization Reactions on Substituted Indoles

| Starting Material | Reagents and Conditions | Product | Yield |

| 6-methyl-1H-indole | I2, K2CO3, DMF, 100 °C | methyl 5-iodo-6-methyl-1H-indole-3-carboxylate | 74% |

| 6-methyl-1-tosyl-1H-indole | POCl3, DMF | 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde | 87% |

The synthesis of multi-halogenated indoles allows for the fine-tuning of the electronic and lipophilic properties of the molecule. The introduction of additional halogen atoms onto the this compound scaffold can be achieved through electrophilic halogenation reactions.

The regioselectivity of halogenation on the indole ring is governed by the electronic effects of the existing substituents. The indole ring is electron-rich, and electrophilic substitution typically occurs at the C3 position. However, the presence of the activating methyl group at C5 and the deactivating iodo group at C6 will influence the position of further halogenation.

Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The reaction conditions can be tuned to favor halogenation at specific positions. For instance, enzymatic halogenation offers an environmentally friendly alternative with high regioselectivity, often favoring the C3 position. nih.gov It is also possible to achieve halogenation on the benzene ring portion of the indole under specific conditions, which can be useful for creating diverse substitution patterns. thieme-connect.com The synthesis of compounds like methyl 6-bromo-5-iodo-1H-indole-3-carboxylate demonstrates the feasibility of introducing multiple different halogens onto the indole core. mdpi.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 6 Iodo 5 Methyl 1h Indole

Reactivity of the Indole (B1671886) Nitrogen (1H-Indole)

The nitrogen atom in the indole ring of 6-iodo-5-methyl-1H-indole is a key site for chemical modification. Its reactivity allows for the introduction of various functional groups, which can significantly alter the molecule's properties.

The indole nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are crucial for synthesizing derivatives with tailored biological activities or specific material characteristics.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the indole nitrogen with an alkyl group. Typically, this is achieved by treating the indole with a base to generate the indolide anion, followed by reaction with an alkyl halide. The choice of base and solvent is critical for the success of the reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). The introduction of an alkyl group on the nitrogen can influence the molecule's solubility, lipophilicity, and interaction with biological targets.

N-Acylation: This process introduces an acyl group to the indole nitrogen, forming an N-acylindole. These derivatives are important motifs in many pharmaceutical compounds. N-acylation can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. A chemoselective method for N-acylation of indoles utilizes thioesters as a stable acyl source with cesium carbonate as the base in xylene at elevated temperatures. This method shows good tolerance for various functional groups, including iodo substituents. N-acylation significantly alters the electronic properties of the indole ring, making the nitrogen lone pair less available and influencing the regioselectivity of other reactions.

| Reaction Type | Reagents | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | NaH, K2CO3, Cs2CO3 | DMF, Acetonitrile | Room Temperature to 80°C |

| N-Acylation (Acyl Halide) | Acyl Chloride (R-COCl) | Pyridine, Triethylamine | DCM, THF | 0°C to Room Temperature |

| N-Acylation (Thioester) | S-methyl thioester (R-COSMe) | Cs2CO3 | Xylene | 140°C, 12h |

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. The choice of a protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Common protecting groups for the indole nitrogen include:

Tosyl (Ts): Introduced using tosyl chloride (TsCl) and a base like sodium hydride. The tosyl group is robust and strongly electron-withdrawing, which deactivates the pyrrole (B145914) ring towards electrophilic attack. It can be removed under reductive conditions.

Benzyl (B1604629) (Bn): Attached using benzyl bromide (BnBr) with a base. The benzyl group is relatively stable and can be removed by catalytic hydrogenation.

Carbamates: Groups like tert-butyloxycarbonyl (Boc) are also used, introduced with di-tert-butyl dicarbonate (B1257347) (Boc)2. These are typically removed under acidic conditions.

The selection of a specific protection-deprotection strategy is a critical aspect of the synthetic design, ensuring the integrity of the molecule throughout complex transformations.

Electrophilic Aromatic Substitution (EAS) on the Substituted Indole Ring

The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. The rate of electrophilic aromatic substitution for indole is significantly greater than that of benzene (B151609).

In general, electrophilic aromatic substitution on the indole ring occurs preferentially at the C3 position of the pyrrole ring. This is because the carbocation intermediate formed by attack at C3 is the most stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

For this compound, the substituents on the benzene ring further influence the reactivity.

5-Methyl Group: This is an electron-donating group (EDG) that activates the benzene ring towards EAS through inductive effects and hyperconjugation.

6-Iodo Group: Halogens are deactivating groups due to their electron-withdrawing inductive effect, but they are ortho-, para-directors because of their electron-donating resonance effect.

Despite the presence of these substituents on the benzene portion, the pyrrole ring remains the most nucleophilic part of the molecule. Therefore, electrophilic attack will overwhelmingly favor the C3 position. Under forcing conditions or if the C3 position is blocked, substitution might occur at other positions, such as C2. Substitution on the benzene ring (at C4 or C7) is generally disfavored unless the pyrrole ring's reactivity is suppressed, for instance, by a strong electron-withdrawing group on the nitrogen.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position.

In the context of indoles, the nitrogen atom (after protection or deprotonation) can act as a DMG. Treatment of an N-protected indole with a strong base like n-butyllithium or sec-butyllithium (B1581126) typically results in selective deprotonation (lithiation) at the C2 position. The resulting 2-lithioindole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2) to introduce new functional groups at this position.

For this compound, N-protection followed by lithiation would be expected to yield the 2-lithiated species. The substituents at C5 and C6 are unlikely to sterically or electronically favor lithiation at other positions like C4 or C7 over the highly acidic C2 proton. This strategy provides a complementary method to EAS for functionalizing the indole core at a different position.

| Reaction Type | Reagents | Predicted Major Product Position | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Generic Electrophile (E+) | C3 | Highest electron density and most stable cationic intermediate. |

| Directed Ortho-Metalation (DoM) | 1. N-Protection 2. n-BuLi 3. Electrophile (E+) | C2 | N-directing group facilitates deprotonation at the most acidic C2 position. |

Cross-Coupling Reactions Involving the Iodo Substituent as a Key Handle

The iodo substituent at the C6 position is a versatile functional group that serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). It is a robust method for forming new C-C bonds. Reacting this compound with an aryl boronic acid would yield a 6-aryl-5-methyl-1H-indole derivative.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. This reaction would install a vinyl group at the C6 position of the indole ring, providing a route to stilbene-like structures or precursors for further transformations.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The Sonogashira coupling of this compound would produce 6-alkynyl-5-methyl-1H-indole derivatives, which are valuable building blocks in medicinal chemistry and materials science.

These cross-coupling reactions highlight the synthetic utility of the iodo group, allowing for the elaboration of the this compound scaffold into a diverse array of more complex molecules.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | C(sp2)-C(sp2) | 6-Aryl/Vinyl-5-methyl-1H-indole |

| Heck Reaction | Alkene | Pd(0) catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | C(sp2)-C(sp2) | 6-Vinyl-5-methyl-1H-indole |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) | C(sp2)-C(sp) | 6-Alkynyl-5-methyl-1H-indole |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds. nih.gov In the context of this compound, this reaction is employed to introduce various aryl or heteroaryl substituents at the 6-position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base, with an organoboron reagent, such as a boronic acid or boronic ester, as the coupling partner. nih.govnih.gov

The reactivity of halogenated indoles in Suzuki-Miyaura coupling is well-documented, with iodoindoles being more reactive than their bromo- or chloro-analogs. mdpi.com For substrates like this compound, the N-H group can sometimes interfere with the catalytic cycle by forming N-azolyl palladium complexes, which may inhibit the reaction. nih.gov However, the use of appropriate bases like potassium phosphate (B84403) (K₃PO₄) and suitable catalyst systems can overcome this challenge, allowing for efficient coupling of the unprotected indole. nih.gov The choice of ligand is crucial, with bulky, electron-rich phosphines often providing the best results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound This table is a representation of typical conditions based on reactions with similar haloindole substrates.

| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80-100 | High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/H₂O | 100 | High |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Moderate-High |

Sonogashira, Heck, and Stille Couplings for C-C Bond Construction

Beyond aryl-aryl bonds, the C-6 iodo substituent facilitates other critical C-C bond-forming reactions, including the Sonogashira, Heck, and Stille couplings.

The Sonogashira reaction couples terminal alkynes with aryl halides to create arylalkynes. organic-chemistry.orgrsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, this provides a direct route to 6-alkynyl-5-methylindoles, which are versatile intermediates for further transformations. Modern protocols sometimes allow for copper-free conditions, which can be advantageous in the synthesis of sensitive molecules or for pharmaceutical applications where minimizing copper contamination is crucial. nih.gov

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with a preference for the trans isomer. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of vinyl groups at the C-6 position of the indole. The process is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org The choice of alkene partner can range from simple acrylates and styrenes to more complex olefins, providing access to a diverse range of 6-vinyl-5-methylindole derivatives.

The Stille reaction utilizes an organostannane (organotin) reagent to couple with an aryl halide. wikipedia.org A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups, making it highly effective for the synthesis of complex molecules. uwindsor.ca The primary drawback is the toxicity of the tin reagents and byproducts. wikipedia.org This reaction would enable the coupling of this compound with various organostannanes, including vinyl-, alkynyl-, and aryl-stannanes.

Table 2: Overview of C-C Bond Construction Reactions This table presents typical coupling partners and products for the specified reactions.

| Reaction | Coupling Partner | Product Structure | Key Catalysts |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | 5-Methyl-6-(alkynyl)-1H-indole | Pd(PPh₃)₂Cl₂, CuI |

| Heck | Alkene (CH₂=CHR') | 5-Methyl-6-(alkenyl)-1H-indole | Pd(OAc)₂, P(o-tol)₃ |

| Stille | Organostannane (R''-SnBu₃) | 5-Methyl-6-(R'')-1H-indole | Pd(PPh₃)₄ |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This method is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. For this compound, this reaction enables the introduction of primary and secondary amines, as well as other nitrogen nucleophiles, at the C-6 position.

The reaction is highly versatile, with a broad scope for both the amine and aryl halide components. nih.gov Research has shown that even unprotected haloindoles can participate effectively in C-N cross-coupling reactions. nih.gov Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often preferred as they facilitate the catalytic cycle and provide high yields under relatively mild conditions. nih.gov The choice of base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also critical for the reaction's success.

Table 3: Examples of Buchwald-Hartwig Amination with this compound This table is a representation of typical conditions based on reactions with similar haloindole substrates.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 6-(Morpholin-4-yl)-5-methyl-1H-indole |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | N-Phenyl-5-methyl-1H-indol-6-amine |

| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | tert-Amyl alcohol | 100 | N-Benzyl-5-methyl-1H-indol-6-amine |

Functional Group Interconversions and Modifications of the Methyl Substituent

The methyl group at the C-5 position of this compound offers an additional site for chemical modification, allowing for further diversification of the indole scaffold. Standard transformations for benzylic methyl groups can be applied here, although the reactivity of the indole nucleus must be considered.

One common transformation is free-radical bromination of the methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or AIBN. This would convert the 5-methyl group into a 5-(bromomethyl) group, which is a versatile electrophile for subsequent nucleophilic substitution reactions.

Alternatively, the methyl group can be oxidized. Depending on the reaction conditions and oxidizing agent (e.g., KMnO₄, CrO₃, SeO₂), the methyl group could be converted into a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol). These transformations introduce valuable functional handles that can be used for a variety of subsequent chemical manipulations, such as reductive amination of the aldehyde or esterification of the carboxylic acid. Care must be taken to choose conditions that are compatible with the sensitive indole ring system.

Stereoselective Transformations and Chiral Derivatization Approaches

While the this compound molecule itself is achiral, it can serve as a precursor for the synthesis of chiral molecules through stereoselective reactions. The indole core is a common motif in chiral natural products and pharmaceuticals.

Stereoselectivity can be introduced through several strategies. For instance, if a prochiral group is introduced via one of the cross-coupling reactions described previously (e.g., a Heck reaction with a prochiral alkene), it could be subsequently modified using a chiral catalyst to induce stereoselectivity.

Another approach involves dearomatization reactions. For example, certain cycloaddition reactions can proceed with high diastereoselectivity, converting the planar indole ring into a three-dimensional, chiral indoline (B122111) structure. nih.gov While specific examples involving this compound are not prominent, the general reactivity of the indole nucleus lends itself to such transformations.

Furthermore, if a chiral amine or alcohol is coupled to the indole via a Buchwald-Hartwig or related reaction, a pair of diastereomers may be formed if a second chiral center is present or created. These diastereomers could potentially be separated using chiral chromatography, providing access to enantiomerically pure compounds.

Applications and Advanced Research Trajectories of 6 Iodo 5 Methyl 1h Indole Derivatives

Contributions to Medicinal Chemistry Research

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in drug discovery, appearing in a wide array of natural products and synthetic compounds with significant biological activity. nih.gov The specific functionalization of 6-iodo-5-methyl-1H-indole provides a unique platform for developing novel therapeutic agents.

Rational drug design is a critical process in modern drug discovery that aims to develop new bioactive molecules based on a thorough understanding of biological targets. nih.gov The this compound core is an exemplary starting point for the rational design of new therapeutic agents. The iodine atom at the 6-position is not merely a placeholder; it is a key functional group that allows for predictable and controlled chemical modifications through reactions like Suzuki, Heck, and Sonogashira cross-coupling. This enables the systematic introduction of a wide range of substituents to explore the chemical space around the indole scaffold.

Lead optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For derivatives of this compound, this process involves:

Improving Potency: By introducing functional groups that enhance binding interactions with the target protein.

Enhancing Selectivity: Modifying the structure to reduce binding to off-target proteins, thereby minimizing potential side effects. Computational methods such as free energy perturbation (FEP) calculations can predict the impact of these modifications on binding affinity, guiding synthetic efforts toward more promising candidates. nih.gov

Optimizing ADME Properties: Adjusting the molecule's characteristics (e.g., lipophilicity, polar surface area) to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ensuring it can reach its target in the body and persist for an appropriate duration.

The strategic placement of the methyl group at the 5-position also plays a crucial role. This small alkyl group can influence the molecule's conformation and lipophilicity, which in turn affects its binding affinity for target proteins and its ability to cross cell membranes.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. rsc.org For derivatives of the this compound scaffold, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically altered and then evaluating their biological effects.

Key findings from SAR studies on related indole derivatives highlight several important trends:

Substitution Position: The point of attachment of substituents on the indole ring is critical. For instance, in the development of HIV-1 fusion inhibitors based on bis-indole scaffolds, the linkage between indole units was examined. A 6–6′ linkage was found to be optimal for conforming to the shape of the target's hydrophobic pocket, whereas 5–6′, 6–5′, and 5–5′ linkages resulted in significantly reduced activity. nih.gov

Nature of Substituents: The type of functional group introduced profoundly impacts activity. In a series of indole-5,6-dicarbonitrile derivatives designed as monoamine oxidase (MAO) inhibitors, methylation of the indole nitrogen was found to eliminate MAO-B inhibition activity. nih.gov Similarly, replacing a 2-phenyl ring with a thienyl group led to a nine-fold decrease in MAO-B inhibition. nih.gov

These studies underscore the importance of precise structural modifications in fine-tuning the biological activity of indole-based compounds.

| Parent Scaffold | Modification | Target | Change in Activity | Reference |

|---|---|---|---|---|

| Bis-indole | Change linkage from 6-6' to 5-5' | HIV-1 gp41 | 4-20 times less active | nih.gov |

| 3-chloro-1H-indole-5,6-dicarbonitrile | Methylation of indole nitrogen | MAO-B | Activity eliminated | nih.gov |

| Pyrimido[5,4-b]indole | Addition of C8-phenyl group | TLR4 | Significantly increased potency | nih.gov |

The indole scaffold is a common feature in molecules that interact with a wide range of enzymes and receptors, making this compound a valuable starting point for the development of potent and selective modulators.

Enzyme Inhibitors:

Monoamine Oxidase (MAO) Inhibitors: Derivatives of indole-5,6-dicarbonitrile have been shown to be potent, reversible, and competitive inhibitors of both MAO-A and MAO-B, with IC₅₀ values in the low nanomolar range. nih.gov Such compounds are investigated for the treatment of depression and Parkinson's disease. nih.gov

Nitric Oxide Synthase (NOS) Inhibitors: A series of 1,6-disubstituted indole derivatives were developed as selective inhibitors of neuronal NOS (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov Selectivity was enhanced by introducing bulkier side chains at the 1-position of the indole ring. nih.gov

Receptor Tyrosine Kinase (RTK) Inhibitors: Novel derivatives of indole-6-carboxylate have been synthesized and evaluated for their anti-proliferative activity as RTK inhibitors, which are key targets in cancer therapy. nih.gov

Receptor Ligands:

Serotonin (B10506) (5-HT) Receptor Ligands: The indole core is structurally similar to serotonin. Consequently, many indole derivatives have been developed as ligands for various serotonin receptors. N-arylsulfonylindoles are potent ligands for the 5-HT₆ receptor, while other derivatives show high affinity for 5-HT₁A and 5-HT₂A receptors. nih.govmdma.ch The indole moiety typically penetrates deep into the hydrophobic cavity of these receptors. nih.gov

| Derivative Class | Biological Target | Reported Activity (IC₅₀) | Therapeutic Area | Reference |

|---|---|---|---|---|

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 µM | Neurological Disorders | nih.gov |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 µM | Neurological Disorders | nih.gov |

| 1,6-Disubstituted Indoles | Neuronal Nitric Oxide Synthase (nNOS) | Varies (micromolar range) | Pain/Migraine | nih.gov |

| N-(benzenesulfonyl)tryptamines | Serotonin 5-HT₆ Receptor | High affinity (nanomolar range) | CNS Disorders | mdma.ch |

| Indole-6-carboxylate Esters | Receptor Tyrosine Kinases | Varies | Oncology | nih.gov |

To enhance the therapeutic potential of bioactive indole derivatives, advanced drug delivery strategies are being explored. These strategies aim to improve drug solubility, stability, and bioavailability, and to direct the drug specifically to the site of action, thereby increasing efficacy and reducing systemic toxicity. nih.gov

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active drug within the body through enzymatic or chemical reactions. nih.gov This approach can be used to overcome challenges such as poor membrane permeability or rapid metabolism. For indole-based drugs, a prodrug could be created by attaching a temporary masking group, such as an ester or carbamate, to a key functional group on the molecule. nih.gov This strategy, known as a mutual prodrug approach, can also involve linking two different active drugs together. nih.gov

Targeted Drug Delivery Systems: Targeted drug delivery utilizes carriers to transport a therapeutic agent to a specific location, such as a tumor. nih.gov Nanoparticles, particularly liposomes, are among the most effective carriers for this purpose. researchgate.netmdpi.com

Liposomal Encapsulation: Bioactive derivatives of this compound can be encapsulated within liposomes, which are spherical vesicles made of a lipid bilayer. researchgate.netmdpi.com

Enhanced Permeability and Retention (EPR) Effect: This encapsulation protects the drug from degradation in the bloodstream and allows it to accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage characteristic of many cancers (a phenomenon known as the EPR effect). nih.govmdpi.com

Benefits: This targeted approach can significantly increase the drug concentration at the tumor site while minimizing exposure to healthy tissues, leading to a better therapeutic outcome with fewer side effects. nih.govmdpi.com

Role in Material Science Research and Organic Electronics

The electron-rich aromatic nature of the indole ring makes it an attractive component for the development of novel organic materials with applications in electronics.

The tunable electronic properties of indole derivatives make them promising candidates for use in organic electronic devices. By modifying the indole core with various electron-donating and electron-accepting groups, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for designing efficient materials for OLEDs and OPVs.

Organic Photovoltaics (OPVs): In the context of solar energy, indole derivatives have been investigated as components of dye-sensitized solar cells, where they can act as excellent light harvesters. openmedicinalchemistryjournal.com Furthermore, molecules incorporating thieno[3,2-b]indole units have been synthesized and shown to have applications in organic solar cells, demonstrating the versatility of the indole scaffold in this field. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The ability to create donor-acceptor systems using the indole core is key to achieving efficient charge separation and transport, which are critical for photovoltaic performance.

While direct applications of this compound in this area are not yet widely reported, its potential as a functionalizable building block makes it a strong candidate for future research into new materials for organic electronics.

Application in Advanced Sensor Technologies

The indole nucleus, a core component of this compound, is a versatile scaffold for the development of advanced chemical sensors. Indole derivatives are known to possess favorable optical properties that can be harnessed for fluorescent probes capable of detecting a variety of analytes, including inorganic ions and biologically significant molecules. The strategic substitution on the indole ring allows for the fine-tuning of the molecule's electronic and photophysical properties.

In the context of this compound, the iodine atom can significantly influence the sensor's performance through the "heavy atom effect," which can modulate fluorescence quantum yields and lifetimes, providing a mechanism for analyte detection. More importantly, the carbon-iodine bond serves as a versatile synthetic handle. Through well-established organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), a wide array of analyte-recognition moieties can be precisely installed at the 6-position. This allows for the rational design of highly selective and sensitive sensors. For instance, coupling a specific ionophore could yield a sensor for metal cations, while attaching a tailored organic structure could enable the detection of specific biomolecules. The 5-methyl group, in turn, subtly adjusts the electronic properties and steric environment of the indole core, which can further refine the sensor's selectivity and response.

Development of Functional Dyes and Pigments

The indole ring system is an inherent chromophore, forming the basis of many natural pigments, such as melanins and indigo. Derivatives of this compound are promising candidates for the development of novel functional dyes and pigments with tailored properties for high-tech applications. The absorption and emission characteristics of the indole scaffold are directly influenced by the nature and position of its substituents.

The this compound molecule can be considered a key building block or intermediate in the synthesis of more complex dye structures. The electron-donating nature of the indole nitrogen, combined with the electronic effects of the methyl group, establishes a foundational chromophoric system. The true potential of this compound lies in the reactivity of the iodine substituent. This position is ideal for synthetic elaboration to extend the π-conjugated system of the molecule, a common strategy for shifting the absorption spectrum towards longer wavelengths (i.e., from the UV to the visible region) and increasing color intensity. Palladium-catalyzed cross-coupling reactions can be employed to link the this compound core to other aromatic or heteroaromatic systems, creating larger, conjugated molecules with customized optical properties suitable for applications ranging from textiles and coatings to advanced materials like those used in dye-sensitized solar cells.

Utilization in Chemical Biology and Biochemical Probes

The indole nucleus is often described as a "privileged scaffold" in medicinal chemistry and chemical biology. chula.ac.th This is due to its widespread occurrence in a vast number of natural products, pharmaceuticals, and bioactive molecules, most notably the essential amino acid tryptophan. nih.govcreative-proteomics.com This prevalence in biological systems makes indole derivatives ideal frameworks for the design of biochemical probes to study and manipulate biological processes. chula.ac.th this compound represents a synthetically versatile platform for generating such tools, leveraging the unique properties of its substituted core.

Chemical Probes for Protein Profiling and Target Identification

Chemical probes are essential tools for identifying the protein targets of bioactive compounds and profiling their interactions across the proteome. The this compound scaffold is an excellent starting point for creating libraries of small molecules for this purpose. The indole core can mimic peptide structures and bind to various enzymes and receptors. chula.ac.th

The key feature for this application is the iodine atom at the 6-position. This site allows for the systematic introduction of a vast diversity of chemical functionalities through transition metal-catalyzed cross-coupling reactions. By reacting this compound with a wide range of boronic acids (Suzuki reaction), alkynes (Sonogashira reaction), or other organometallic reagents, chemists can generate a large library of derivatives with varied shapes, sizes, and electronic properties. This library can then be screened against specific protein targets (e.g., kinases, G-protein coupled receptors) or in cell-based assays to identify "hits." Furthermore, the iodine atom can be used to attach affinity tags (like biotin) or photo-reactive cross-linking groups, transforming a simple binding molecule into a sophisticated probe for isolating and identifying its specific protein binding partners from complex biological mixtures.

Tools for Investigating Indole-Related Biological Pathways

Investigating the complex biochemical pathways involving indole-containing molecules, such as tryptophan metabolism or serotonin signaling, requires specialized tools to track molecules and visualize their interactions. nih.gov this compound serves as a crucial intermediate for the synthesis of such tools. If a biologically active molecule of interest contains a 5-methylindole (B121678) core, this iodinated version provides a strategic point for modification without significantly altering the parent molecule's core structure and, potentially, its biological activity.

For example, a fluorescent dye can be attached at the 6-position via a coupling reaction. The resulting fluorescently-labeled probe can be used in cellular imaging studies to visualize the localization, trafficking, and dynamics of the parent molecule within living cells. Similarly, attaching an affinity handle like biotin (B1667282) allows for the pull-down and identification of interacting proteins, helping to map the molecular network associated with a particular biological pathway. The ability to introduce these functional tags at a specific, synthetically accessible site is critical for generating high-quality chemical tools to dissect complex biological systems.

Radiosynthesis for Imaging Applications (e.g., Positron Emission Tomography Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of biochemical processes in vivo. storkapp.me This technology relies on the use of molecules labeled with a positron-emitting radionuclide. The this compound structure is an excellent precursor for the development of PET tracers for several reasons. researchgate.net

The carbon-iodine bond is synthetically versatile for introducing various radioisotopes:

Direct Radioiodination: The stable iodine atom can be replaced with a radioactive isotope of iodine, such as Iodine-124 (a positron emitter for PET), Iodine-123 (for SPECT imaging), or Iodine-131 (for radiotherapy). mdpi.com

Precursor for Radiofluorination: More commonly for PET, the iodo group serves as an excellent precursor for the introduction of Fluorine-18, one of the most widely used PET radionuclides due to its favorable decay characteristics. iaea.org This can be achieved through several methods, including:

Nucleophilic Substitution: Converting the iodo-indole into a more reactive precursor, such as a diaryliodonium salt or a boronic ester, allows for nucleophilic substitution with [¹⁸F]fluoride.

Stille Coupling: The iodo-derivative can undergo a palladium-catalyzed Stille coupling with a [¹⁸F]fluoride-containing stannane (B1208499) reagent.

By applying these radiosynthetic methods to biologically active molecules built upon the this compound scaffold, researchers can develop novel PET tracers. For example, a tracer based on this structure could be designed to target enzymes involved in tryptophan metabolism, which are known to be upregulated in certain cancers. nih.gov Such a tracer would allow for the non-invasive imaging of tumor metabolism, potentially aiding in cancer diagnosis and the monitoring of therapeutic response.

| Application Area | Role of this compound | Key Structural Features Utilized |

| Advanced Sensor Technologies | A scaffold for building fluorescent probes. | Iodine Atom: Acts as a heavy atom quencher or a versatile handle for attaching recognition units. Indole Core: Provides the basic fluorophore structure. |

| Functional Dyes and Pigments | A key intermediate for synthesizing complex, conjugated dyes. | Iodine Atom: Enables π-system extension via cross-coupling reactions to tune color. Indole Core: Serves as the foundational chromophore. |

| Chemical Probes for Profiling | A starting material for creating diverse compound libraries. | Iodine Atom: Allows for facile introduction of chemical diversity for structure-activity relationship studies. Indole Scaffold: Mimics biological structures to interact with protein targets. |

| Tools for Biological Pathways | A precursor for attaching reporter tags to bioactive molecules. | Iodine Atom: Provides a specific site for conjugating fluorophores or affinity tags. 5-Methyl-1H-indole Core: Represents the core of a parent molecule under investigation. |

| Radiosynthesis for PET Imaging | A precursor for the synthesis of radiolabeled imaging agents. | Iodine Atom: Can be directly replaced by a radioiodine isotope or serves as a precursor for introducing ¹⁸F. Indole Scaffold: Targets the tracer to specific biological pathways or proteins. |

Advanced Spectroscopic and Computational Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity and chemical environments of atoms.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Environment

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular framework.

¹H NMR: This technique would identify all unique proton environments in the 6-iodo-5-methyl-1H-indole molecule. The spectrum would be expected to show distinct signals for the N-H proton of the indole (B1671886) ring, the protons on the pyrrole (B145914) and benzene (B151609) rings, and the protons of the methyl group. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the proton, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, thus helping to establish connectivity. The integration of the signals would correspond to the number of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. This includes the carbons of the indole core and the methyl group. The chemical shifts would be indicative of the carbon's hybridization state (sp², sp³) and its electronic environment, influenced by the iodine atom and the methyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

A comprehensive search did not yield specific, experimentally-derived ¹H NMR or ¹³C NMR data tables for this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecular structure, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. This is instrumental in piecing together the fragments of the molecule identified in the ¹H NMR.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying connections across quaternary (non-protonated) carbons and for linking different parts of the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is useful for determining the stereochemistry and conformation of the molecule.

Specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound could not be found in the reviewed literature.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₉H₈IN), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

No specific high-resolution mass spectrometry data for this compound has been reported in the available scientific literature.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the iodine atom, the methyl group, or fragmentation of the indole ring system. Elucidating these pathways helps to confirm the positions of the substituents on the indole core.

Experimental tandem mass spectrometry data detailing the fragmentation pathways of this compound is not currently available in published research.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A peak typically in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the nitrogen-hydrogen bond in the indole ring.

C-H stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C stretches: Aromatic carbon-carbon double bond stretching vibrations within the indole ring would appear in the 1450-1600 cm⁻¹ region.

C-N stretch: This vibration would be expected in the fingerprint region, typically between 1200-1350 cm⁻¹.

C-I stretch: The carbon-iodine bond stretch would appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

A published, experimentally-derived IR spectrum with assigned vibrational frequencies for this compound could not be located.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a detailed solid-state molecular conformation, confirming the planarity of the indole ring and the specific spatial orientation of the iodo and methyl substituents.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 6-iodo-1H-indole-2,3-dione, provides valuable insights. In the crystal structure of this analogue, the indole ring system is nearly planar. This planarity is a characteristic feature of the indole scaffold, facilitating key intermolecular interactions.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces are crucial as they influence the material's physical properties, such as melting point, solubility, and stability.

Hydrogen Bonding: The indole nitrogen atom (N-H) in this compound acts as a hydrogen bond donor. In the solid state, it is expected to form strong N-H···N or N-H···π hydrogen bonds with neighboring molecules. In the crystal structure of 6-iodo-1H-indole-2,3-dione, for example, molecules are linked by pairs of N—H⋯O hydrogen bonds, creating inversion dimers. This demonstrates the strong directional influence of hydrogen bonding in organizing indole derivatives in the crystal lattice.

Halogen Bonding: The iodine atom at the 6-position is a key feature, capable of forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic species, such as a lone pair on a nitrogen or oxygen atom. In iodo-substituted indoles, these I⋯O or I⋯N interactions can be a significant force in directing crystal packing. For instance, in 6-iodo-1H-indole-2,3-dione, dimers are further linked by I⋯O contacts, forming chains. The strength of this interaction increases from chlorine to bromine to iodine, making the iodine in this compound a potent halogen bond donor.

π-π Stacking: The planar, aromatic indole ring is susceptible to π-π stacking interactions. These interactions, arising from the alignment of the π-systems of adjacent molecules, contribute significantly to crystal stability. In the crystal structure of 6-iodo-1H-indole-2,3-dione, parallel slipped π–π interactions are observed, leading to the formation of a three-dimensional network. It is highly probable that this compound would exhibit similar stacking arrangements.

| Interaction Type | Potential Participating Atoms in this compound | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Indole N-H (donor) with N or π-system of adjacent molecule (acceptor) | Formation of chains or dimers, high directionality. |

| Halogen Bonding | Iodine at C6 (donor) with a Lewis basic atom (e.g., N) of an adjacent molecule (acceptor) | Directional interaction influencing molecular alignment and forming supramolecular synthons. |

| π-π Stacking | Aromatic indole rings | Stabilization of the crystal lattice through parallel or offset stacking. |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for predicting and interpreting the chemical and physical properties of molecules, providing insights that complement experimental data. For this compound, these techniques can be used to explore its electronic structure, conformational flexibility, and potential biological interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with high accuracy.

For this compound, DFT calculations can determine:

Optimized Geometry: Predicting the most stable three-dimensional structure, including bond lengths and angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Halogen substitution is known to lower the LUMO level, which can enhance reactivity.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the charge distribution and identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for understanding intermolecular interactions, including the σ-hole on the iodine atom that drives halogen bonding.

Spectroscopic Properties: Simulating vibrational (IR, Raman) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm the structure.

| Property Predicted by DFT | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, bond lengths, and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, stability, and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack and non-covalent interactions. |

| Simulated Spectra (IR, UV-Vis) | Aids in the interpretation and confirmation of experimental spectroscopic data. |

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. An MD simulation of this compound, either in solution or in complex with a biological macromolecule, would allow for the exploration of its dynamic behavior.

Key applications include:

Solvation Effects: Simulating the molecule in a solvent box (e.g., water) reveals how solvent molecules arrange around it and influence its conformation and interactions.

Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the binding pose over time, calculating root-mean-square deviation (RMSD) and analyzing the persistence of key interactions like hydrogen and halogen bonds. Studies on other halogenated inhibitors have shown that MD simulations can successfully model the stability of halogen bonds with protein residues.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to screen virtual libraries of compounds against a specific protein target.

For this compound, docking studies would involve:

Target Selection: Identifying potential protein targets based on the known biological activities of similar indole derivatives, which include kinases, enzymes, and receptors.

Binding Pose Prediction: Placing the molecule into the active site of the target protein in various conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.

The results can predict whether this compound is likely to be an inhibitor or ligand for a given target and identify the key amino acid residues involved in the binding, which could include hydrophobic, hydrogen bonding, and halogen bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.

A QSAR model for a class of compounds including this compound would be developed by:

Data Set Compilation: Assembling a set of structurally related indole derivatives with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical (e.g., LogP), electronic (e.g., dipole moment), and topological properties.

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity. The model's predictive power is then rigorously validated using internal and external test sets of compounds.

Such a model could predict the biological activity of this compound and guide the synthesis of new analogues with improved potency.

Future Perspectives and Emerging Research Avenues for 6 Iodo 5 Methyl 1h Indole

Development of Eco-Friendly and Sustainable Synthetic Routes

Traditional indole (B1671886) syntheses, such as the Fischer method, often rely on harsh conditions, hazardous reagents, and produce significant waste. The future of synthesizing 6-iodo-5-methyl-1H-indole and its derivatives will prioritize green and sustainable methodologies that offer higher efficiency, lower environmental impact, and improved safety.

Emerging research is focused on several key areas:

Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole core in a single pot from simple, inexpensive precursors are gaining traction. An approach involving an Ugi multicomponent reaction followed by an acid-induced cyclization, for example, can be performed under mild conditions in benign solvents like ethanol (B145695) without a metal catalyst. Adapting such methods for halogenated and alkylated anilines could provide a direct and sustainable route to this compound.

Biocatalysis: The use of enzymes, particularly halogenases, offers an environmentally benign alternative for the regioselective installation of halogen atoms. Flavin-dependent halogenase enzymes, which function in aqueous media at ambient temperatures, could be engineered to selectively iodinate 5-methyl-1H-indole at the C6 position, using benign halide salts instead of hazardous iodinating agents.

Alternative Energy Sources: Methodologies using microwaves, ultrasound, and flow chemistry are being developed to synthesize indole derivatives. These techniques can significantly reduce reaction times, improve yields, and allow for automated, nanoscale synthesis, which minimizes waste and resource consumption.

| Synthesis Strategy | Key Advantages | Relevance to this compound |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, mild conditions, reduced waste. | Potential for de novo synthesis from simple precursors in a single, efficient step. |

| Enzymatic Halogenation | High regioselectivity, environmentally benign (uses halide salts in water), mild conditions. | A green method for the final iodination step on a 5-methyl-1H-indole precursor. |

| Microwave/Ultrasound | Drastically reduced reaction times, improved yields, enhanced reaction rates. | Acceleration of traditional or modern synthetic steps, leading to higher throughput. |

| Flow Chemistry | Scalability, safety, automation, precise control over reaction parameters. | Enables safer and more efficient large-scale production for industrial applications. |

Exploration of Novel Catalytic Systems for Selective Functionalization

The this compound molecule is rich in sites for further modification. The iodine atom at the C6 position is a prime handle for classic cross-coupling reactions, while the C-H bonds at the C2, C3, C4, and C7 positions are targets for modern functionalization strategies. Future research will focus on developing novel catalytic systems that can selectively target these positions with high precision.

C-H Activation: Transition-metal catalysis has revolutionized the ability to functionalize previously inert C-H bonds. Developing catalytic systems (e.g., based on palladium, rhodium, or ruthenium) that can selectively activate the C2, C3, C4, or C7 positions of the this compound core is a major goal. Site selectivity can be controlled through the use of specific directing groups or by leveraging the inherent electronic properties of the substituted indole. For instance, a catalyst could be designed to functionalize the C7 position, which is notoriously difficult to access, opening new avenues for creating complex molecular architectures.

Cross-Coupling Reactions: While the C6-iodo group is readily used in reactions like Suzuki, Heck, and Sonogashira couplings, future work will explore more advanced and versatile catalytic systems. This includes developing catalysts that operate at lower temperatures, tolerate a wider range of functional groups, and enable novel transformations beyond simple C-C or C-N bond formation.

Photocatalysis and Electrocatalysis: These emerging fields offer new modes of reactivity for functionalizing indoles under exceptionally mild conditions. Light or electricity can be used to generate reactive intermediates from this compound, allowing for unique bond constructions that are inaccessible through traditional thermal methods.

| Target Position | Catalytic Strategy | Potential Transformation | Significance |

| C6 (C-I bond) | Palladium-catalyzed Buchwald-Hartwig Amination | C6-N bond formation | Synthesis of novel amines, amides, and N-heterocycles. |

| C6 (C-I bond) | Copper-catalyzed Sonogashira Coupling | C6-C bond formation (alkynylation) | Creation of extended π-conjugated systems for materials science. |

| C7 (C-H bond) | Rhodium-catalyzed C-H Activation/Annulation | Construction of a new fused ring | Access to complex polycyclic indole alkaloids and materials. |

| C2/C3 (C-H bond) | Ruthenium-catalyzed C-H Arylation | C2/C3-Aryl bond formation | Direct addition of aryl groups to the pyrrole (B145914) ring without pre-functionalization. |

| C4 (C-H bond) | Boron-mediated C-H Borylation (metal-free) | C4-B bond formation | Installation of a versatile boronic ester for subsequent cross-coupling. |

Integration into Complex Supramolecular Architectures and Self-Assembled Systems

The structural features of this compound make it an excellent candidate for use in supramolecular chemistry and the programmed self-assembly of complex systems.

The iodine atom is a key feature, as it can act as a powerful halogen bond donor. Halogen bonding is a highly directional and tunable non-covalent interaction that can be used to control the assembly of molecules in the solid state and in solution. Future research could exploit the C-I bond of this compound to direct its assembly with halogen bond acceptors, creating well-ordered supramolecular structures such as:

Liquid Crystals: By attaching long alkyl chains, the molecule could be designed to form liquid crystalline phases, where the halogen bond directs the alignment of the molecular cores.

Supramolecular Polymers and Gels: The directional nature of halogen bonding can be used to link molecules into long, fibrous polymer-like chains, potentially leading to the formation of functional gels.

Co-crystals: Co-crystallization with other functional molecules (e.g., electron acceptors) through halogen bonding could lead to materials with tailored electronic or optical properties.

Furthermore, this compound can serve as a fundamental building block for constructing larger, covalently-linked macrocycles, such as novel calixpyrroles or bisindolearenes, which have defined cavities and are of great interest for host-guest chemistry and molecular recognition.

Application in Nanoscience and Nanotechnology for Advanced Functional Materials

The indole nucleus is a privileged scaffold for functional materials, and the specific substitution pattern of this compound provides a platform for creating advanced materials with applications in nanoscience.

Through functionalization, primarily via cross-coupling reactions at the C6-iodo position, this compound can be used as a precursor to synthesize larger, conjugated molecules like indoloindoles or other N-heteroacenes. These classes of materials are highly sought after for their electronic properties and are being investigated for use in:

Organic Electronics: As components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electron-rich nature of the indole core is beneficial for charge transport.

Sensors: Indole-based fluorescent molecules can be designed to detect specific analytes. The this compound core could be incorporated into chemosensors where binding of a target molecule or ion modulates its photophysical properties.

Additionally, indole derivatives can be incorporated into nanotechnology-based platforms, for example, by attaching them to nanoparticles for use in targeted drug delivery or as functional components in hybrid nanomaterials. The self-assembly properties driven by halogen bonding can also be used to organize functional molecules on surfaces, creating stable and highly ordered monolayers for applications in electronics or biosensing.

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The true potential of this compound will be unlocked through multidisciplinary research that bridges chemistry, biology, and materials science. The indole scaffold is a cornerstone of medicinal chemistry, found in a vast number of natural products and pharmaceuticals with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Future research will leverage this compound as a versatile starting material to synthesize libraries of novel compounds for biological screening. The methyl and iodo groups can be used to fine-tune the molecule's steric and electronic properties, influencing its binding affinity to biological targets like enzymes or receptors. For example, iodinated indole derivatives have shown potent anticancer activity.

The convergence of disciplines could lead to:

Bioactive Materials: Integrating biologically active indole derivatives, synthesized from the this compound precursor, into materials such as hydrogels or polymer scaffolds for applications in tissue engineering or controlled-release drug delivery systems.

Chemical Biology Probes: Developing functionalized derivatives that can be used as molecular probes to study biological processes. For example, an alkyne-functionalized version (made via Sonogashira coupling) could be used in click chemistry applications for labeling and imaging biomolecules.

Metabolic Engineering: Introducing synthetic chemistry concepts into biological systems. For instance, research has shown that bacterial halogenase enzymes can be transferred into plants to produce halogenated indole alkaloids, creating novel natural products with potentially enhanced pharmacological properties. This approach merges synthetic biology with natural product chemistry, opening the door to "growing" complex, functionalized molecules that would be difficult to synthesize conventionally.

This synergistic approach ensures that the fundamental chemical innovations developed around this compound will be translated into practical applications that address challenges in medicine, technology, and materials science.

Q & A

Q. What are the optimal synthetic routes for 6-iodo-5-methyl-1H-indole, and how can purity be validated?